2-(Pyridin-2-ylsulfanyl)pyridin-4-amine
Overview
Description
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine, also known as P2SPA, is a nitrogen-containing heterocyclic compound. It has a molecular weight of 203.26 and a molecular formula of C10H9N3S .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine consists of a pyridine ring attached to an amine group and another pyridine ring through a sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyridin-2-ylsulfanyl)pyridin-4-amine include a molecular weight of 203.26 and a molecular formula of C10H9N3S . The predicted density is 1.32±0.1 g/cm3, and the predicted boiling point is 459.1±35.0 °C .Scientific Research Applications
Synthesis and Structural Analysis
General and Efficient Amination of Pyridines : This compound has been utilized in the efficient amination of pyridines, showcasing high yields and excellent selectivity, relevant for the synthesis of various aminated pyridines (Yin et al., 2007).
Catalysis and Polymerization : It has applications in the synthesis of metal aminopyridinato complexes, acting as a catalyst for aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).
Corrosion Inhibition : The compound shows potential as a corrosion inhibitor for mild steel in acidic environments, offering insights into its applications in material science (Ashassi-Sorkhabi et al., 2005).
Chemical Reactions and Mechanisms
Oxyfunctionalization of Pyridine Derivatives : It's involved in the oxyfunctionalization of pyridine derivatives, highlighting its role in the preparation of hydroxylated pyridines (Stankevičiūtė et al., 2016).
Role in Tautomerism and Divalent N(I) Character : It exhibits interesting quantum chemical characteristics, showing dynamic tautomerism and divalent N(I) character, significant in therapeutic research (Bhatia et al., 2013).
Synthesis of Tri-Substituted Pyridines : Its role in the synthesis of 2,4,6-trisubstituted pyridines using Eosin Y photoredox catalysis is significant for organic synthesis (Rohokale et al., 2016).
Advanced Applications
Coordination Polymers and Crystal Engineering : It's used in the construction of helical silver(I) coordination polymers, highlighting its utility in crystal engineering and materials science (Zhang et al., 2013).
Synthesis of Functionalized Pyrroles : This compound plays a role in the multi-component synthesis of functionalized pyrroles, demonstrating its significance in organic chemistry and drug design (Li et al., 2019).
properties
IUPAC Name |
2-pyridin-2-ylsulfanylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-8-4-6-13-10(7-8)14-9-3-1-2-5-12-9/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQHRLWKOVLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylsulfanyl)pyridin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.